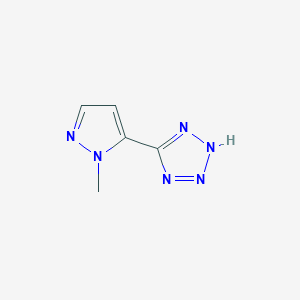
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine
Übersicht
Beschreibung
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine is an organic compound with the molecular formula C12H13N3O. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, a nitroso group at the nitrogen atom, and a phenyl group attached to the nitrogen atom at position 2. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through the condensation of appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution Reactions:
Nitrosation: The nitroso group is introduced by treating the compound with nitrosating agents such as sodium nitrite in the presence of an acid.
Phenylation: The phenyl group is attached to the nitrogen atom at position 2 through a nucleophilic substitution reaction using phenylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenylating agents, methylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of methionine and other amino acids in certain microorganisms, thereby exerting its antimicrobial effects . It also affects enzyme secretion in fungi, contributing to its antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-dimethyl-N-phenylpyrimidin-2-amine: Lacks the nitroso group, resulting in different chemical properties and biological activities.
4,6-dimethyl-N-acetyl-N-phenyl-2-pyrimidinamine: Contains an acetyl group instead of a nitroso group, leading to variations in its reactivity and applications.
Uniqueness
4,6-dimethyl-N-nitroso-N-phenylpyrimidin-2-amine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylnitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-8-10(2)14-12(13-9)16(15-17)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFFXNQVOFPXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2)N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)




![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)


